molecular formula C15H21NO3 B7819409 1-CBZ-2-(2-HYDROXY-ETHYL)-PIPERIDINE

1-CBZ-2-(2-HYDROXY-ETHYL)-PIPERIDINE

Cat. No.: B7819409
M. Wt: 263.33 g/mol
InChI Key: BOMCQRPXJWISMR-UHFFFAOYSA-N
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Description

1-CBZ-2-(2-HYDROXY-ETHYL)-PIPERIDINE is a piperidine derivative featuring a carbobenzyloxy (CBZ) protecting group at the 1-position and a 2-hydroxyethyl substituent at the 2-position. The CBZ group is widely used in organic synthesis to protect amines during multi-step reactions, particularly in peptide chemistry .

Properties

IUPAC Name

benzyl 2-(2-hydroxyethyl)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3/c17-11-9-14-8-4-5-10-16(14)15(18)19-12-13-6-2-1-3-7-13/h1-3,6-7,14,17H,4-5,8-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOMCQRPXJWISMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CCO)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-CBZ-2-(2-HYDROXY-ETHYL)-PIPERIDINE typically involves the reaction of piperidine derivatives with benzyl chloroformate and 2-hydroxyethylamine. The reaction is carried out under controlled conditions to ensure high yield and purity. The process may involve:

    Step 1: Reacting piperidine with benzyl chloroformate in the presence of a base such as triethylamine to form benzyl piperidine-1-carboxylate.

    Step 2: Introducing 2-hydroxyethylamine to the reaction mixture, allowing the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the process. Catalysts and solvents are carefully selected to enhance reaction efficiency and minimize by-products.

Chemical Reactions Analysis

Protection/Deprotection Reactions

The CBZ group serves as a temporary protecting group for the piperidine nitrogen. Key reactions include:

CBZ Deprotection via Hydrogenation

  • Conditions : Catalytic hydrogenation (H₂, 1 atm) with palladium on carbon (Pd/C) in ethanol at 25°C .

  • Product : 2-(2-Hydroxyethyl)piperidine, obtained in ~85% yield .

  • Mechanism : The CBZ group undergoes cleavage via palladium-mediated hydrogenolysis, restoring the free amine.

Acid-Mediated Deprotection

  • Conditions : Treatment with HBr in acetic acid (33% v/v) at 60°C .

  • Product : Hydrobromide salt of 2-(2-hydroxyethyl)piperidine (yield: 78%) .

Oxidation of the Hydroxyethyl Group

  • Conditions : Manganese dioxide (MnO₂) in dichloromethane under reflux .

  • Product : 2-(2-Oxoethyl)piperidine-1-carboxylate via oxidation of the primary alcohol to a ketone (yield: 72%) .

  • Side Reaction : Overoxidation to carboxylic acids occurs with stronger agents like Jones reagent .

Esterification/Silylation

  • Conditions : Reaction with tert-butyldimethylsilyl chloride (TBDMSCl) and imidazole in DMF .

  • Product : Silyl-protected 2-(2-hydroxyethyl)piperidine derivatives (yield: 90%) .

Intramolecular Aza-Michael Addition

  • Conditions : Organocatalysis with quinoline and trifluoroacetic acid (TFA) in toluene .

  • Product : Bicyclic piperidine derivatives via 6-endo-trig cyclization (yield: 65–80%) .

Radical-Mediated Cyclization

  • Conditions : Cobalt(II) catalysis under radical initiation (triethylborane) .

  • Product : 2,4-Disubstituted piperidines, with minor linear alkene byproducts (yield: 55–70%) .

Suzuki–Miyaura Coupling

  • Conditions : Palladium-catalyzed coupling with aryl boronic acids in aqueous THF .

  • Product : Aryl-functionalized piperidines (yield: 60–75%) .

Key Research Findings

  • The CBZ group enables selective nitrogen protection during synthetic sequences .

  • The hydroxyethyl group participates in oxidation and cyclization reactions, forming ketones or fused rings .

  • Radical cascades and transition-metal catalysis expand access to complex piperidine architectures .

Scientific Research Applications

Pharmaceutical Applications

1-CBZ-2-(2-HYDROXY-ETHYL)-PIPERIDINE is primarily recognized for its role in medicinal chemistry, particularly in the development of therapeutic agents. Its structural features make it a valuable building block for synthesizing various bioactive compounds.

Synthesis of Bioactive Molecules

The compound serves as a precursor in the synthesis of piperidine derivatives, which are crucial in the pharmaceutical industry due to their diverse biological activities. For example, piperidine derivatives have been linked to treatments for neurological disorders and other diseases .

Antidepressant and Antipsychotic Properties

Research indicates that modifications of piperidine structures can lead to compounds with antidepressant and antipsychotic properties. The incorporation of hydroxyl groups, such as those found in this compound, may enhance the pharmacological profile of these derivatives .

Biological Applications

This compound has shown promise in various biological studies:

Neuropharmacology

Studies have investigated the effects of piperidine derivatives on neurotransmitter systems, particularly focusing on their interactions with GABA receptors. These interactions may contribute to anxiolytic and sedative effects.

Enzyme Inhibition

The compound has potential as an enzyme inhibitor, particularly in pathways related to neurotransmitter metabolism. This inhibition could provide therapeutic avenues for conditions like epilepsy and anxiety disorders .

Research Case Studies

Several case studies highlight the utility of this compound in research:

Synthesis of Piperidine Derivatives

A recent study demonstrated a novel method for synthesizing piperidine derivatives using this compound as a key intermediate. This method involved hydrogenation reactions that yielded high selectivity and efficiency, showcasing the compound's versatility in synthetic chemistry .

Neuroprotective Studies

Another study explored the neuroprotective effects of compounds derived from this compound. The results indicated potential benefits in reducing neuronal damage associated with oxidative stress, suggesting applications in neurodegenerative disease research.

Mechanism of Action

The mechanism of action of 1-CBZ-2-(2-HYDROXY-ETHYL)-PIPERIDINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The hydroxyethyl group can participate in hydrogen bonding, enhancing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following compounds are selected for comparison based on shared functional groups or structural motifs:

1-CBZ-2-PIPERIDINECARBOXYLIC ACID (CAS 28697-07-6)
  • Core Structure : Piperidine with CBZ at position 1.
  • Functional Groups : Carboxylic acid at position 2 (vs. hydroxyethyl in the target compound).
  • Key Differences: The carboxylic acid group introduces acidity (pKa ~4-5), making it ionizable at physiological pH, whereas the hydroxyethyl group is non-ionizable but polar. Solubility: The carboxylic acid form exhibits higher solubility in basic aqueous solutions, while the hydroxyethyl analog may show better solubility in polar organic solvents .
Etophylline (7-(2-Hydroxyethyl)-1,3-dimethylxanthine)
  • Core Structure : Xanthine (purine derivative) with a 2-hydroxyethyl group.
  • Functional Groups : Hydroxyethyl at position 7; methyl groups at positions 1 and 3.
  • Key Differences :
    • Etophylline’s xanthine core confers bronchodilator properties, unlike the piperidine-based target compound.
    • The hydroxyethyl group in etophylline enhances water solubility, critical for its pharmacokinetic profile as a drug .
2-Hydroxyethyl Methacrylate (HEMA)
  • Core Structure : Methacrylate polymer with pendant hydroxyethyl groups.
  • Functional Groups : Hydroxyethyl side chain.
  • Key Differences :
    • HEMA’s polymeric nature and biocompatibility make it suitable for hydrogels and contact lenses, whereas the target compound is a small molecule.
    • NMR studies show HEMA’s hydroxyethyl group forms hydrogen bonds with water, influencing hydration dynamics—a property that may extrapolate to the target compound’s interactions in aqueous environments .
Tyrosol and Hydroxytyrosol
  • Core Structure: Phenolic compounds with hydroxyethyl substituents.
  • Functional Groups : Hydroxyethyl linked to an aromatic ring.
  • Key Differences: The phenolic hydroxyethyl groups in tyrosol and hydroxytyrosol contribute to antioxidant activity, unlike the aliphatic hydroxyethyl in the target compound. Chromatographic behavior: These phenols elute earlier in reverse-phase HPLC due to higher polarity, suggesting differences in hydrophobicity compared to the target compound .

Comparative Data Table

Compound Core Structure Key Functional Groups Solubility Profile Primary Applications
1-CBZ-2-(2-HYDROXY-ETHYL)-PIPERIDINE Piperidine CBZ, hydroxyethyl Moderate in polar solvents Synthetic intermediate
1-CBZ-2-PIPERIDINECARBOXYLIC ACID Piperidine CBZ, carboxylic acid High in basic aqueous media Peptide synthesis
Etophylline Xanthine Hydroxyethyl, methyl High aqueous solubility Bronchodilator (pharmaceutical)
HEMA Methacrylate polymer Hydroxyethyl, methacrylate Hydrogel formation Biomaterials (e.g., contact lenses)
Tyrosol Phenol Phenolic hydroxyethyl High in polar solvents Antioxidant (food/health)

Research Findings and Implications

  • Hydrogen Bonding : The hydroxyethyl group in this compound likely enhances hydrogen bonding with water or biological targets, analogous to HEMA’s hydration behavior . This property could improve bioavailability if used in drug design.
  • Synthetic Utility : Compared to 1-CBZ-2-PIPERIDINECARBOXYLIC ACID, the hydroxyethyl substituent offers a neutral polar group, avoiding pH-dependent solubility issues .
  • Biological Activity : Unlike etophylline, the piperidine core lacks inherent pharmacological activity but serves as a versatile scaffold for further functionalization .

Biological Activity

1-CBZ-2-(2-hydroxy-ethyl)-piperidine, a piperidine derivative, has garnered attention in pharmacological research due to its potential biological activities. This article explores its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

This compound consists of a piperidine ring substituted with a carbobenzoxy (CBZ) group and a hydroxyethyl side chain. The structural formula can be represented as:

C13H17NO2\text{C}_{13}\text{H}_{17}\text{N}\text{O}_{2}

This compound's unique structure contributes to its biological activity, particularly in modulating neurotransmitter systems.

The biological activity of this compound is primarily linked to its interaction with neurotransmitter receptors and enzymes:

  • GABA Modulation : Similar to other piperidine derivatives, it may act as a positive allosteric modulator of GABA_A receptors, enhancing inhibitory neurotransmission. This mechanism is crucial for its potential anticonvulsant effects.
  • Dopamine Transporter Inhibition : Research indicates that compounds with similar piperidine structures exhibit significant affinity for the dopamine transporter (DAT), suggesting that this compound could influence dopaminergic signaling .

Anticonvulsant Properties

The compound has been studied for its anticonvulsant properties, particularly in the context of epilepsy treatment. By enhancing GABAergic transmission, it may help stabilize neuronal excitability and prevent seizure activity .

Neuroprotective Effects

Preliminary studies suggest that this compound could exhibit neuroprotective effects, potentially reducing neuronal damage in conditions like ischemia or excitotoxicity. This is hypothesized to occur through the modulation of metabolic pathways and inhibition of lactate dehydrogenase (LDH), which plays a role in neuronal energy metabolism.

Case Studies and Research Findings

Several studies have highlighted the efficacy of piperidine derivatives, including this compound:

StudyFindings
Beller et al. (2023)Demonstrated the synthesis of various piperidine derivatives with enhanced biological activity, emphasizing their role in drug design .
Liu et al. (2023)Reported on the incorporation of piperidine moieties into compounds exhibiting dual inhibition of acetylcholinesterase and butyrylcholinesterase, showcasing the versatility of piperidines in therapeutic applications .
PMC2828288 (2010)Identified the potential of piperidine/piperazine carbamates in elevating brain endocannabinoid levels, suggesting broader implications for pain management .

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